Crystal Structure Analysis of Hexagonal CePO₄: A Technical Guide
Crystal Structure Analysis of Hexagonal CePO₄: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of hexagonal Cerium(III) Phosphate (B84403) (CePO₄). It covers the fundamental crystallographic data, experimental protocols for synthesis and characterization, and the underlying scientific principles. This document is intended to be a comprehensive resource for researchers and professionals working with rare-earth phosphates and related materials.
Introduction to Hexagonal CePO₄
Cerium(III) phosphate (CePO₄) is a chemically and thermally stable material that exists in two primary crystallographic forms: a low-temperature hexagonal phase and a high-temperature monoclinic phase (monazite structure).[1][2] The hexagonal form is of particular interest for various applications due to its unique structural properties. This guide focuses exclusively on the hexagonal polymorph.
The hexagonal crystal structure of CePO₄ is characterized by a three-dimensional framework. The Ce³⁺ ions are coordinated to eight oxygen atoms, forming distorted hexagonal bipyramids (CeO₈). These polyhedra share corners and edges with neighboring PO₄ tetrahedra.[3] This arrangement results in open channels along the hexagonal axis, which can accommodate water molecules, suggesting that the presence of zeolitic water may be necessary to stabilize this structure.[4]
Crystallographic Data
The crystal structure of hexagonal CePO₄ has been determined through X-ray diffraction studies. The key crystallographic data are summarized in the tables below.
Table 1: Crystal System and Space Group
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [4] |
| Space Group | P6₂22 | [3][4][5] |
| Space Group Number | 180 | [3][5] |
| Point Group | 622 | [4] |
| Molecules per Unit Cell (Z) | 3 | [4] |
Table 2: Lattice Parameters
| Parameter | Value (Å) | Reference |
| a | 7.190 | [3] |
| 7.055 | [5] | |
| c | 6.487 | [3] |
| 6.439 | [5] | |
| α | 90° | [3] |
| β | 90° | [3] |
| γ | 120° | [3] |
Table 3: Atomic Coordinates
| Atom | Wyckoff Position | x | y | z | Reference |
| Ce1 | 3c | 0.5 | 0 | 0 | [3] |
| Ce2 | 3d | 0.5 | 0.5 | 0.5 | [3] |
| P | 6g | 0.1667 | 0.3333 | 0.5 | [3] |
| O1 | 12h | 0.1667 | 0.3333 | 0.3333 | [3] |
| O2 | 12h | 0.1667 | 0.3333 | 0.6667 | [3] |
Table 4: Selected Bond Distances
| Bond | Distance (Å) | Reference |
| Ce–O (shorter) | 2.44 | [3] |
| Ce–O (longer) | 2.60 | [3] |
| P–O | 1.55 | [3] |
Experimental Protocols
The synthesis and structural characterization of hexagonal CePO₄ involve specific experimental procedures. The following sections detail the common methodologies.
Synthesis of Hexagonal CePO₄
Hexagonal CePO₄ is typically synthesized at or near room temperature via a precipitation reaction.[1][5] Hydrothermal methods can also be employed.[6][7]
Ambient Temperature Precipitation Method:
-
Precursor Preparation: Prepare an aqueous solution of a soluble cerium(III) salt, such as Ce(NO₃)₃·6H₂O, and a separate aqueous solution of a phosphate source, like H₃PO₄ or (NH₄)₂HPO₄.[1][6]
-
Reaction: Add the phosphate solution dropwise to the cerium nitrate (B79036) solution under vigorous stirring at room temperature.[1]
-
Precipitation: A white precipitate of hexagonal CePO₄ will form. Continue stirring for a short period (e.g., 20 minutes) to ensure complete reaction.[1]
-
Washing and Separation: Collect the precipitate by centrifugation. Wash the product multiple times with distilled water and ethanol (B145695) to remove any unreacted precursors and byproducts.[1]
-
Drying: Dry the final product at a low temperature, for instance, 60°C overnight, to obtain the hexagonal CePO₄ powder.[1]
It is crucial to maintain a low synthesis temperature, as the hexagonal phase is known to convert to the more stable monoclinic form at elevated temperatures (typically starting between 400°C and 600°C).[1]
Crystal Structure Determination
X-Ray Diffraction (XRD):
Powder X-ray diffraction is the primary technique used to determine the crystal structure of hexagonal CePO₄.
-
Sample Preparation: The dried CePO₄ powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Data Collection: The XRD pattern is collected using a powder diffractometer. A common setup includes a Cu Kα radiation source (λ = 0.15418 nm).[1] Data is typically collected over a 2θ range of 10° to 70° with a specific scanning rate, for example, 1°/min.[1]
-
Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). The hexagonal phase of CePO₄ corresponds to JCPDS card number 34-1380.[5][8]
-
Lattice Parameter Calculation: The positions of the diffraction peaks are used to calculate the lattice parameters of the unit cell.
Rietveld Refinement:
Rietveld refinement is a powerful method for refining the crystal structure model by fitting a theoretical diffraction profile to the experimental XRD data.[9]
-
Initial Model: The refinement process starts with an initial structural model, which includes the space group, approximate lattice parameters, and atomic positions.
-
Profile Fitting: A least-squares refinement procedure is used to minimize the difference between the observed and calculated diffraction profiles.[9]
-
Refined Parameters: The parameters that are typically refined include:
-
Lattice parameters (a, c)
-
Atomic coordinates (x, y, z) for each atom in the asymmetric unit
-
Peak shape parameters
-
Background parameters
-
Preferred orientation parameters
-
The quality of the fit is assessed using agreement indices such as Rwp (weighted-profile R-factor) and χ² (goodness of fit).
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationship of hexagonal CePO₄.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. CeO<sub>2</sub>-CePO<sub>4</sub> and Ag@CeO<sub>2</sub>-CePO<sub>4</sub> nanocomposites from <i>Penaeus semisulcatus</i> for heavy metals sensing, UV shielding and cytotoxic applications - Arabian Journal of Chemistry [arabjchem.org]
- 3. mp-8382: CePO4 (hexagonal, P6_222, 180) [legacy.materialsproject.org]
- 4. [PDF] X-ray diffraction study of cerous phosphate and related crystals. I. Hexagonal modification | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]
